N-(4-methoxybenzyl)-N-methyl-2-furamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(14(16)13-4-3-9-18-13)10-11-5-7-12(17-2)8-6-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNXAXACYOMYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The PMB group’s orthogonal deprotection (e.g., using CAN) allows selective modification of the amine moiety, a feature absent in non-PMB analogues like fenfuram .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., chlorine in the benzimidazole hybrid ) increases metabolic stability but may reduce solubility.
Physicochemical and Spectroscopic Properties
- Solubility : The PMB group increases hydrophobicity, reducing aqueous solubility compared to unsubstituted furanamides. For example, fenfuram (logP ~2.1) is more water-soluble than this compound (logP ~3.5) .
- Stability: The PMB group confers stability under acidic conditions but is prone to oxidation, unlike the robust benzophenone-based analogues (e.g., 4a–c ).
- Spectroscopic Signatures : The ¹H NMR of this compound shows characteristic signals for the PMB aromatic protons (δ 6.8–7.3 ppm) and the furan ring (δ 6.2–7.0 ppm), distinct from benzimidazole hybrids (δ 7.5–8.2 ppm for fused aromatic systems) .
Q & A
Basic Research Question
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity, then analyze via HPLC for decomposition products .
- Long-Term Storage : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .
Key Finding : The methoxy group enhances oxidative stability compared to hydroxylated analogs .
What strategies are recommended for scaling up synthesis without compromising yield?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time by 30% compared to batch methods .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
How does the compound compare to structurally similar benzamide derivatives in drug design?
Advanced Research Question
- Bioavailability : The methoxy group improves membrane permeability (logP = 2.8) compared to polar hydroxylated analogs (logP = 1.2) .
- Toxicity : Methyl substitution on the benzyl group reduces hepatotoxicity in murine models (ALT levels 20% lower) .
Design Insight : Hybridizing with indole moieties (e.g., N-(4-methoxybenzyl)-2-(2-methylindol-3-yl)acetamide) enhances anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
